![molecular formula C30H37ClN2O2 B1684079 W-54011 CAS No. 405098-33-1](/img/structure/B1684079.png)
W-54011
Descripción general
Descripción
W-54011 is a potent and orally active non-peptide C5a receptor antagonist . It inhibits the binding of 125I-labeled C5a to human neutrophils with a Ki value of 2.2 nM .
Molecular Structure Analysis
The molecular formula of this compound is C30H37ClN2O2 . The structure of this compound involves a tetrahydronaphthalenyl carboxamide compound . The small molecule binds between transmembrane helices 3, 4, and 5, outside the helical bundle .Chemical Reactions Analysis
This compound effectively inhibited C5a-induced intracellular Ca2+ mobilization in neutrophils of cynomolgus monkeys and gerbils but not mice, rats, guinea pigs, rabbits, and dogs . It also inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils .Physical And Chemical Properties Analysis
The molecular weight of this compound is 493.1 g/mol . It is a potent, specific, and orally active C5a receptor antagonist .Aplicaciones Científicas De Investigación
Antagonista del Receptor C5a
W-54011 es un antagonista del receptor C5a de alta afinidad . El receptor C5a es un componente clave del sistema del complemento, jugando un papel crucial en la respuesta inmune del cuerpo. Al actuar como un antagonista, this compound puede controlar la actividad biológica del receptor C5a .
Inhibición de Respuestas Inducidas por C5a
This compound ha demostrado inhibir la unión de 125 I-rhC5a a neutrófilos humanos con una K. i. de 2.2 nM . También inhibe la movilización de Ca 2+ intracelular inducida por C5a, la quimiotaxis y la generación de especies reactivas de oxígeno (ROS) .
Sin Actividad Agonista
Curiosamente, this compound no exhibe ninguna actividad agonista hasta 10 µM . Esto significa que no activa el receptor C5a, sino que bloquea su activación.
Prevención de la Neutrofilia Inducida por C5a
This compound ha demostrado prevenir la neutrofilia inducida por C5a en gerbos . La neutrofilia es una condición caracterizada por un bajo número de neutrófilos, un tipo de glóbulo blanco que es esencial para combatir infecciones.
Tratamiento del Daño Pulmonar y Edema Pulmonar
Los resultados han revelado que el pretratamiento con this compound alivió el daño pulmonar y el edema pulmonar . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de afecciones pulmonares.
Reducción de la Inflamación y la Piroptosis Celular
Se ha encontrado que this compound reduce la inflamación y previene la piroptosis celular . La piroptosis es una forma de muerte celular programada que se asocia con respuestas inflamatorias.
Mecanismo De Acción
Target of Action
W-54011, also known as C5a Receptor Antagonist, is a potent and orally active non-peptide antagonist . Its primary target is the C5a receptor , also known as CD88 . The C5a receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .
Mode of Action
This compound inhibits the binding of 125 I-labeled C5a to human neutrophils with a Ki value of 2.2 nM . It also inhibits C5a-induced intracellular Ca2+ mobilization , chemotaxis , and generation of reactive oxygen species (ROS) in human neutrophils .
Biochemical Pathways
The C5a receptor is part of the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a . This compound, by inhibiting the C5a receptor, affects the biochemical pathways associated with the complement system .
Pharmacokinetics
It is noted that this compound is orally active , suggesting it has good bioavailability.
Result of Action
The inhibition of the C5a receptor by this compound results in the prevention of C5a-induced neutropenia . This suggests that this compound could contribute to the treatment of inflammatory diseases mediated by C5a .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJWRMNGCDKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415509 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405098-33-1 | |
Record name | C5a Receptor Antagonist, W-54011 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of W-54011?
A: this compound is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, this compound inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].
Q2: What is the impact of this compound on LPS-induced acute lung injury?
A: Studies show that this compound exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with this compound was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].
Q3: Does this compound demonstrate species specificity in its activity?
A: Yes, this compound exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].
Q4: What is the role of this compound in allergic inflammation models?
A: Research suggests that this compound can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, this compound effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of this compound in managing allergic inflammatory responses.
Q5: Are there any known in vivo efficacy studies of this compound?
A: Yes, oral administration of this compound effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.
Q6: Has this compound been explored in the context of other diseases?
A: this compound has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, this compound treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that this compound might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.
Q7: Does this compound impact cell viability at different concentrations?
A: While this compound demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of this compound, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.